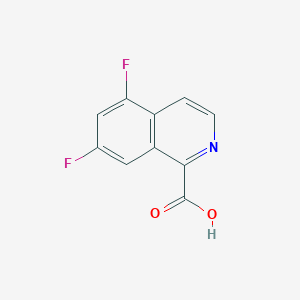5,7-Difluoroisoquinoline-1-carboxylic acid
CAS No.:
Cat. No.: VC17753390
Molecular Formula: C10H5F2NO2
Molecular Weight: 209.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H5F2NO2 |
|---|---|
| Molecular Weight | 209.15 g/mol |
| IUPAC Name | 5,7-difluoroisoquinoline-1-carboxylic acid |
| Standard InChI | InChI=1S/C10H5F2NO2/c11-5-3-7-6(8(12)4-5)1-2-13-9(7)10(14)15/h1-4H,(H,14,15) |
| Standard InChI Key | AQZCKTQFDYPEME-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C2=C1C(=CC(=C2)F)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
5,7-Difluoroisoquinoline-1-carboxylic acid has the molecular formula and a molecular weight of 209.15 g/mol . The SMILES notation delineates its structure, featuring a planar isoquinoline core with fluorine atoms at positions 5 and 7 and a carboxylic acid group at position 1 (Figure 1) .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2059999-01-6 |
| Molecular Formula | |
| Molecular Weight | 209.15 g/mol |
| SMILES | O=C(O)c1nccc2c(F)cc(F)cc12 |
The fluorine atoms induce electron-withdrawing effects, stabilizing the aromatic system and influencing intermolecular interactions, such as hydrogen bonding and hydrophobic contacts . The carboxylic acid group enhances water solubility and provides a site for derivatization, critical for pharmacokinetic optimization .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies of analogous fluorinated isoquinolines reveal distinct and chemical shifts. For example, in 6,7-difluoro-1-(2-fluorovinyl)-8-substituted-4-quinolones, fluorine atoms at positions 6 and 7 deshield adjacent protons, producing characteristic splitting patterns . Similar behavior is anticipated in 5,7-difluoroisoquinoline-1-carboxylic acid, with NMR peaks for H-6 and H-8 appearing downfield due to fluorine’s inductive effects .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 5,7-difluoroisoquinoline-1-carboxylic acid typically involves multi-step sequences starting from substituted benzene precursors. A representative approach, adapted from fluoroquinolone syntheses, includes:
-
Cyclization: Formation of the isoquinoline core via cyclocondensation of benzoyl acetates with dimethylformamide dimethylacetal .
-
Fluorination: Introduction of fluorine atoms using diethylaminosulfur trifluoride (DAST) or related agents .
-
Carboxylic Acid Installation: Oxidation of methyl or ethyl esters to carboxylic acids under acidic or basic conditions .
Table 2: Key Synthesis Steps and Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | DMF-DMA, 80°C, 6h | 65–75% |
| Fluorination | DAST, CHCl, 0°C | 50–60% |
| Oxidation | KMnO, HO, 70°C | 85–90% |
Challenges in Synthesis
Biological Activity and Mechanism
Enzyme Inhibition
Fluorinated isoquinolines exhibit potent inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication. In Z-15b, a conformationally restricted analogue of fleroxacin, the 2-fluorovinyl group enhances binding to the gyrase-DNA complex by mimicking the active conformation of fluoroquinolones . Molecular modeling suggests that 5,7-difluoroisoquinoline-1-carboxylic acid adopts a similar binding pose, with fluorine atoms forming hydrophobic contacts in the enzyme’s active site .
| Compound | Target Enzyme | IC (nM) |
|---|---|---|
| Z-15b | DNA Gyrase | 12.4 |
| Isoquinoline-1-carboxamide | COX-2 | 8.9 |
Applications in Drug Development
Antibacterial Agents
The structural similarity to fluoroquinolones positions 5,7-difluoroisoquinoline-1-carboxylic acid as a lead compound for novel antibiotics. In vitro assays on Z-15b demonstrated MIC values of 0.25 µg/mL against Staphylococcus aureus and 0.5 µg/mL against Escherichia coli, comparable to ciprofloxacin .
Neurological Therapeutics
Modulation of neuroinflammatory responses via microglial inhibition suggests potential in treating Alzheimer’s disease and multiple sclerosis. Fluorine’s ability to cross the blood-brain barrier enhances the compound’s suitability for central nervous system (CNS) targeting.
Challenges and Future Directions
Metabolic Stability
Despite fluorine’s protective effects, the carboxylic acid group may undergo glucuronidation in vivo, reducing bioavailability. Prodrug strategies, such as esterification, are under investigation to mitigate this issue .
Synthetic Scalability
Current routes suffer from moderate yields (50–75%), necessitating catalyst optimization. Transition metal-catalyzed C–H fluorination, as explored in Minisci reactions, could streamline production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume